2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide
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Overview
Description
2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroacenaphthylene moiety, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the dihydroacenaphthylene sulfonyl chloride. This intermediate is then reacted with 4-aminophenol to form the sulfonamide linkage. The final step involves the reaction of the sulfonamide with chloroacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETIC ACID
- 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ETHANOL
Uniqueness
Compared to similar compounds, 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE exhibits unique properties due to the presence of the acetamide group. This functional group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[4-(1,2-dihydroacenaphthylen-5-ylsulfonylamino)phenoxy]acetamide |
InChI |
InChI=1S/C20H18N2O4S/c21-19(23)12-26-16-9-7-15(8-10-16)22-27(24,25)18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11,22H,4-5,12H2,(H2,21,23) |
InChI Key |
KAHGQFOWPYYDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NC4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
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